12-Methyl-2,5,8,11-tetraoxatridecane

Polymer electrolyte Ionic conductivity Lithium battery

12-Methyl-2,5,8,11-tetraoxatridecane (IUPAC: 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane; CAS 63095-27-2) is a non‑ionic, fully‑capped linear glycol diether belonging to the polyethylene glycol dimethyl ether (glyme) family. It possesses a C10H22O4 formula (MW 206.28 g mol⁻¹) with four ether oxygen donors and a branched isopropoxy terminus.

Molecular Formula C10H22O4
Molecular Weight 206.28 g/mol
CAS No. 63095-27-2
Cat. No. B12674224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Methyl-2,5,8,11-tetraoxatridecane
CAS63095-27-2
Molecular FormulaC10H22O4
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)OCCOCCOCCOC
InChIInChI=1S/C10H22O4/c1-10(2)14-9-8-13-7-6-12-5-4-11-3/h10H,4-9H2,1-3H3
InChIKeyVIQKXLIYROUVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Methyl-2,5,8,11-tetraoxatridecane (CAS 63095-27-2): Procurement-Relevant Identity and Physicochemical Baseline


12-Methyl-2,5,8,11-tetraoxatridecane (IUPAC: 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane; CAS 63095-27-2) is a non‑ionic, fully‑capped linear glycol diether belonging to the polyethylene glycol dimethyl ether (glyme) family. It possesses a C10H22O4 formula (MW 206.28 g mol⁻¹) with four ether oxygen donors and a branched isopropoxy terminus [1]. This asymmetry differentiates it from symmetric glymes such as triglyme (triethylene glycol dimethyl ether) and tetraglyme. Commercially, it is listed under EINECS 263‑849‑8 and UNII 688G9DAG4I, and is typically supplied as a colorless liquid with a calculated boiling point near 245.5 °C and density ~0.94 g cm⁻³ .

Branched isopropoxy-terminated glycol diether
Asymmetric architecture differentiates from symmetric glymes
Monomer precursor for double-comb polymer electrolytes

Why Generic Substitution of 12-Methyl-2,5,8,11-tetraoxatridecane Can Compromise Performance


Within the glycol diether class, nominally similar solvents such as triglyme (triethylene glycol dimethyl ether) or tripropylene glycol monomethyl ether (TPM) share the same C10H22O4 brutto formula but differ critically in alkyl termination, branching architecture, and ether‑oxygen spacing. These structural variations create measurable differences in boiling point, density, flash point, and ionic conductivity when the compound is used as a polymer‑electrolyte precursor [1]. Consequently, substituting 12‑methyl‑2,5,8,11‑tetraoxatridecane with a generic “glycol ether” without verifying the terminal‑group identity risks altering process safety margins, solvation power, or device‑level electrochemical performance.

Terminal-group mismatch Isopropoxy vs. methyl or propylene glycol termination may shift solvation power and ionic conductivity.
Branching architecture Linear symmetric glymes pack differently; branched isopropoxy disrupts packing, altering density and flash point.
Ether-oxygen spacing Differences in oxygen donor arrangement affect lithium-ion coordination and electrochemical performance.

12-Methyl-2,5,8,11-tetraoxatridecane: Quantitative Differentiation Evidence Against Closest Analogs


Ionic Conductivity in Solid‑State Polymer Electrolytes: Double‑Comb vs. Single‑Comb Architecture

When 12‑methyl‑2,5,8,11‑tetraoxatridecane is employed as the oligo(ethylene oxide) side chain in a double‑comb polysiloxane polymer (poly[bis(2‑(2‑(2‑methoxyethoxy)ethoxy)ethoxy)propylsiloxane], 1), the resulting solid‑state polymer electrolyte achieves a room‑temperature ionic conductivity of 3.9 × 10⁻⁴ S cm⁻¹ at an O:Li⁺ ratio of ~40:1. This value is 3.9‑fold higher than the 1.0 × 10⁻⁴ S cm⁻¹ observed for the analogous single‑comb polysiloxane (2) bearing an identical number of oxygen donor atoms but lacking the branched isopropoxy‑terminated architecture [1].

Ionic conductivity (25 °C)
Head-to-head
3.9 × 10⁻⁴ S cm⁻¹
vs. 1.0 × 10⁻⁴ S cm⁻¹ (single-comb analog)
Double-comb architecture supports higher ionic conductivity.
O:Li⁺ ≈40:1, solid-state polymer electrolyte film.
Polymer electrolyte Ionic conductivity Lithium battery

Boiling Point Differentiation vs. Triethylene Glycol Dimethyl Ether (Triglyme)

The target compound exhibits a calculated boiling point of 245.5 °C at 760 mmHg , whereas triglyme (triethylene glycol dimethyl ether, CAS 112‑49‑2) boils at 216 °C (lit.) [1]. This 29.5 °C elevation, attributable to the branched isopropoxy cap, extends the high‑temperature operating window before solvent loss or vapour‑pressure build‑up occurs.

Boiling point (760 mmHg)
Data to verify
245.5 °C
vs. 216 °C (triglyme) · +29.5 °C
Higher boiling point extends thermal processing window.
Calculated value vs. literature experimental.
Boiling point Thermal stability Distillation

Density Reduction Relative to Triglyme and Tripropylene Glycol Monomethyl Ether (TPM)

The calculated density of 12-methyl-2,5,8,11-tetraoxatridecane is 0.94 g cm⁻³ , which is 4.7 % lower than triglyme (0.986 g cm⁻³) [1] and 3.7 % lower than tripropylene glycol monomethyl ether (0.976 g cm⁻³) . The isopropoxy group appears to disrupt molecular packing more effectively than the methyl or propylene‑glycol backbones, yielding a less dense liquid.

Liquid density (~20–25 °C)
Data to verify
0.94 g cm⁻³
vs. 0.986 (triglyme) · –4.7%
Lower density reduces formulation weight.
Computed values; phase behavior may vary.
Density Formulation Lightweight materials

Flash Point Differentiation: Lower Flammability Hazard vs. Triglyme

The target compound has a calculated closed‑cup flash point of 72.9 °C , which is 40.1 °C lower than the 113 °C flash point reported for triglyme (experimental) [1]. While a lower flash point may appear disadvantageous from a fire‑safety perspective, it can be advantageous in controlled‑ignition applications or when solvent‑assisted ignition is desired. Conversely, it mandates stricter temperature control during storage and handling compared to triglyme.

Closed-cup flash point
Data to verify
72.9 °C
vs. 113 °C (triglyme) · –40.1 °C
Lower flash point requires adjusted safety protocols.
Calculated vs. experimental; hazard classification differs.
Flash point Safety Process safety

XLogP3‑AA Hydrophobicity Contrast with Triglyme

The computed XLogP3‑AA value for 12‑methyl‑2,5,8,11‑tetraoxatridecane is 0.4 [1], whereas triglyme (triethylene glycol dimethyl ether) has an XLogP3‑AA of –0.5 [2]. The +0.9 log‑unit shift reflects the increased lipophilicity conferred by the isopropyl terminal group, indicating greater partitioning into organic phases and potentially enhanced membrane permeability.

XLogP3 hydrophobicity
Data to verify
0.4
vs. –0.5 (triglyme) · +0.9 log units
Isopropoxy group increases organic-phase partitioning.
≈8‑fold higher partition coefficient (computed).
Hydrophobicity Lipophilicity Partition coefficient

12-Methyl-2,5,8,11-tetraoxatridecane: Evidence‑Backed Application Scenarios for Procurement Decision‑Makers


Solid‑State Lithium‑Battery Polymer Electrolyte Development

R&D groups designing next‑generation solid‑state lithium‑metal batteries should procure 12‑methyl‑2,5,8,11‑tetraoxatridecane as the monomeric precursor for double‑comb polysiloxane electrolytes. The resulting polymer delivers a room‑temperature ionic conductivity of 3.9 × 10⁻⁴ S cm⁻¹—3.9‑fold higher than the single‑comb analog [1]. This conductivity gain directly translates into higher power density and improved rate capability, making the compound a strategic choice for electrolyte innovation.

High‑Temperature Organic Synthesis and Distillation Processes

Process chemists requiring a glycol‑diether solvent with a boiling point above 240 °C can select 12‑methyl‑2,5,8,11‑tetraoxatridecane (bp 245.5 °C) as a replacement for triglyme (bp 216 °C) [1] . The 29.5 °C elevation extends the practical temperature range for reflux or distillative work‑up, allowing higher reaction throughput and better solvent recovery. However, safety assessments must account for the lower flash point (72.9 °C vs. 113 °C) and adjust ventilation and spark‑control measures accordingly.

Lightweight Formulation Constituent for Aerospace and Portable Electronics

Formulators targeting weight‑sensitive applications—such as aerospace hydraulic fluids, portable‑electronics electrolyte carriers, or lightweight cleaning agents—can leverage the lower density of 12‑methyl‑2,5,8,11‑tetraoxatridecane (0.94 g cm⁻³) compared to triglyme (0.986 g cm⁻³) and TPM (0.976 g cm⁻³) [1] . The 4–5 % mass reduction per unit volume can cumulatively improve fuel efficiency or extend battery‑pack energy density.

Separation Science and Agrochemical Adjuvant Systems Exploiting Enhanced Lipophilicity

In liquid‑liquid extraction or agrochemical formulation, the isopropoxy‑capped diether offers an XLogP3‑AA of 0.4—0.9 log units higher than triglyme (XLogP3‑AA –0.5) [1] . This 8‑fold greater preference for organic phases improves extraction efficiency for hydrophobic analytes and may enhance cuticular penetration of active ingredients in crop‑protection products. Procurement teams seeking a low‑toxicity, water‑miscible solvent with superior lipophilic character should prioritize this compound over symmetric dimethyl ethers.

Application
Selection Property
Validation Focus
Solid-state lithium-battery electrolyte development
Double-comb polysiloxane monomer precursor
Ionic conductivity enhancement context
High-temperature organic synthesis and distillation
Elevated boiling point glycol diether
Thermal stability and solvent recovery context
Lightweight formulations (aerospace, portable electronics)
Low-density ether for weight-sensitive systems
Mass reduction and miscibility evaluation
Separation science and agrochemical adjuvants
Branched-terminus lipophilic character
Partitioning efficiency in non-polar matrices
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